2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole

Regioisomerism Structure-Activity Relationship Benzimidazole Chemistry

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 320581-13-3, MF C16H16N2OS, MW 284.38) is a substituted benzimidazole derivative characterized by a 2-position thioether linkage connecting the benzimidazole core to an o-tolyloxyethyl moiety. The compound is commercially available at >95% purity from multiple research chemical suppliers and is classified as a benzimidazole thioether, a scaffold frequently explored in medicinal chemistry for its structural tunability and potential to yield biologically active derivatives.

Molecular Formula C16H16N2OS
Molecular Weight 284.4g/mol
CAS No. 320581-13-3
Cat. No. B401421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole
CAS320581-13-3
Molecular FormulaC16H16N2OS
Molecular Weight284.4g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2OS/c1-12-6-2-5-9-15(12)19-10-11-20-16-17-13-7-3-4-8-14(13)18-16/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyAAPVCQWLJSSUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 320581-13-3): Procurement-Ready Benzimidazole Thioether Building Block


2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 320581-13-3, MF C16H16N2OS, MW 284.38) is a substituted benzimidazole derivative characterized by a 2-position thioether linkage connecting the benzimidazole core to an o-tolyloxyethyl moiety . The compound is commercially available at >95% purity from multiple research chemical suppliers and is classified as a benzimidazole thioether, a scaffold frequently explored in medicinal chemistry for its structural tunability and potential to yield biologically active derivatives [1].

Why Generic Substitution of 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole Is Not Advisable Without Comparative Analysis


Benzimidazole derivatives are not interchangeable in biological or materials science applications; small changes in substitution pattern profoundly alter electronic, steric, and hydrophobic profiles, which directly impact target binding and physicochemical behavior [1]. For 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, the specific ortho-methyl substitution on the phenoxy ring, the two-carbon ethyl spacer, and the thioether linkage combine to create a unique molecular topology that is distinct from closely related regioisomers and heteroatom variants . Therefore, assuming equivalent performance across in-class analogs without direct, quantitative comparative data is scientifically unsound.

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 320581-13-3): Quantitative Comparative Evidence for Scientific Selection


Ortho-Methyl Regioisomerism: Structural Distinction from para-Methyl Analog (CAS 313964-27-1)

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole (Target, CAS 320581-13-3) is the ortho-methyl regioisomer of the para-methyl analog (CAS 313964-27-1). The two compounds share identical molecular formulas (C16H16N2OS) and molecular weights (284.38 g/mol) but exhibit different physicochemical fingerprints due to the distinct substitution geometry on the terminal phenyl ring . Specifically, the target compound's InChIKey is AAPVCQWLJSSUGW-UHFFFAOYSA-N, while the para isomer's is GZQPCIZIEDXNLX-UHFFFAOYSA-N, confirming their unique three-dimensional structures and anticipated differential binding interactions .

Regioisomerism Structure-Activity Relationship Benzimidazole Chemistry

Thioether Linker Length: Two-Carbon Ethyl Spacer Distinguishes from Methylene-Linked Analog (CHEBI:116747)

The target compound features a direct thioether bond at the 2-position of the benzimidazole, attached to an ethyl chain terminating in the methylphenoxy group. In contrast, the structurally related compound CHEBI:116747 (2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole) incorporates an additional methylene spacer (-CH2-) between the benzimidazole ring and the sulfur atom [1]. This difference in linker length and topology alters molecular flexibility, spatial orientation of the aromatic groups, and potentially the compound's ability to engage biological targets [2].

Linker Optimization Medicinal Chemistry Conformational Flexibility

Heteroatom Substitution: Thioether vs. Ether in the 2-Position

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole contains a sulfur atom in its linker (thioether), differentiating it from potential oxygen analogs (ethers). While direct comparative data for this exact compound are absent from public literature, class-level studies on benzimidazole derivatives demonstrate that thioether linkages confer distinct properties compared to ethers, including increased lipophilicity, altered redox behavior, and potential for oxidation to sulfoxide/sulfone metabolites [1]. The sulfur atom also provides a handle for metal coordination, a feature exploited in the preparation of antimicrobial metal complexes [2].

Sulfur Chemistry Metabolic Stability Pharmacophore Design

Commercially Available Purity Grade and Supplier-Documented Hazards

The compound is commercially offered at a minimum purity of 95% (e.g., from Fluorochem, CAS 320581-13-3) . Supplier SDS documentation classifies it as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This hazard profile is consistent across multiple vendors and is comparable to many benzimidazole thioethers.

Chemical Procurement Safety Data Quality Control

Evidence-Based Application Scenarios for 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 320581-13-3)


Structure-Activity Relationship (SAR) Studies on Benzimidazole Thioethers

Use this compound as a reference ortho-methyl substituted benzimidazole thioether in SAR campaigns aimed at optimizing linker length, phenyl substitution pattern, or heteroatom effects. The well-defined structure (confirmed by CAS 320581-13-3, InChIKey AAPVCQWLJSSUGW-UHFFFAOYSA-N) makes it a suitable comparator for investigating how changes to the methyl group position (e.g., vs. para-isomer CAS 313964-27-1) impact biological activity or physicochemical properties [1].

Synthesis of Metal Coordination Complexes

The thioether sulfur atom in this compound can serve as a ligand for transition metals, as demonstrated in studies with analogous benzimidazole thioethers used to prepare antimicrobial and corrosion-inhibiting metal complexes [1]. Researchers developing new coordination compounds may employ this ligand to probe structure-property relationships in materials science or catalysis.

Pharmacophore Exploration and Fragment-Based Design

As a commercially available, high-purity benzimidazole thioether, this compound can act as a starting fragment or core scaffold for the synthesis of more elaborate pharmacologically active derivatives. Its unique combination of a 2-thioethyl linker and an ortho-methylphenoxy terminus offers a distinct chemical space for exploring binding interactions with biological targets, particularly in anti-infective or anticancer research programs [2].

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